molecular formula C18H17F3N2O5 B10944597 {5-[(4-ethoxyphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10944597
M. Wt: 398.3 g/mol
InChI Key: OCOJBMCCCWNAOZ-UHFFFAOYSA-N
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Description

{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound with a molecular formula of C18H17F3N2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multiple steps, including the formation of the furan and pyrazole rings, followed by the introduction of the ethoxyphenoxy and trifluoromethyl groups. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the Ethoxyphenoxy Group: This can be done through nucleophilic substitution reactions.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The furan and pyrazole rings may also contribute to the compound’s overall activity by facilitating interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-ETHOXYPHENOXY)METHYL]PHENYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE
  • {5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE

Uniqueness

The uniqueness of {5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the furan and pyrazole rings, along with the trifluoromethyl group, makes this compound particularly versatile and valuable for various applications.

Properties

Molecular Formula

C18H17F3N2O5

Molecular Weight

398.3 g/mol

IUPAC Name

[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C18H17F3N2O5/c1-2-26-12-3-5-13(6-4-12)27-11-14-7-8-15(28-14)16(24)23-17(25,9-10-22-23)18(19,20)21/h3-8,10,25H,2,9,11H2,1H3

InChI Key

OCOJBMCCCWNAOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(CC=N3)(C(F)(F)F)O

Origin of Product

United States

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